molecular formula C18H15NO6S B611847 XIE18-6 CAS No. 1286862-52-9

XIE18-6

Cat. No.: B611847
CAS No.: 1286862-52-9
M. Wt: 373.379
InChI Key: LOMKFWDFEIQKOS-UHFFFAOYSA-N
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Description

XIE18-6 is a novel small-molecule inhibitor of INK4C (p18 protein) discovered through 3D virtual screening . It specifically targets p18, a cyclin-dependent kinase inhibitor (CDKI), to promote the ex vivo expansion of hematopoietic stem cells (HSCs) in both murine and human models . The compound exhibits a half-maximal effective dose (ED50) of 105.5 nM in single-cell culture assays, demonstrating its potency in enhancing HSC proliferation while preserving stem cell multipotency . Mechanistically, this compound inhibits p18 to activate CDK4/6, thereby driving HSC division and maintaining primitive phenotypes .

Properties

CAS No.

1286862-52-9

Molecular Formula

C18H15NO6S

Molecular Weight

373.379

IUPAC Name

4-Acetylamino-benzenesulfonic acid 4-methyl-2-oxo-2H-chromen-7-yl ester

InChI

InChI=1S/C18H15NO6S/c1-11-9-18(21)24-17-10-14(5-8-16(11)17)25-26(22,23)15-6-3-13(4-7-15)19-12(2)20/h3-10H,1-2H3,(H,19,20)

InChI Key

LOMKFWDFEIQKOS-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC(C)=O)C=C1)(OC2=CC(O3)=C(C=C2)C(C)=CC3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XIE18-6, XIE18 6, XIE186

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic structure-activity relationship (SAR) study was conducted to optimize XIE18-6, generating 41 analogs with enhanced potency and solubility . Below is a detailed comparison of key analogs:

Table 1: Structural Modifications and Bioactivity of this compound Analogs

Compound Structural Modification ED50 (nM) Key Findings
This compound Base structure (lactone ring, sulfonyl group) 105.5 Promotes HSC expansion without differentiation; validated p18 specificity .
Compound 1 Lactone ring methyl removal ~105 Comparable activity to this compound; improved cell permeability .
Compound 21 Lactone ring replaced with saturated substituents 10.7 10x higher potency ; retains HSC multipotency .
Compound 27 Benzene ring modified with -CH3 21.1 5x higher activity ; benzene ring critical for HSC expansion .
Compound 37 Lactone ring replaced with isopropyl group 10.0 Optimal lactone substitution; enhanced solubility .
Compound 40 (sodium salt) Carboxyl group sodium salt derivative 5.2 20x higher activity ; improved pharmacokinetics; increases long-term (LT)-HSC frequency by 3.0x .
Compound 41 Sulfonyl replaced with carboxyl group <100 Validates sulfonyl non-essentiality; new SAR strategy .

Key Comparative Insights

Stereochemical Influence : R-configuration analogs (e.g., Compound 22) exhibit 1,000x higher activity than S-configuration counterparts (e.g., Compound 23), highlighting stereochemistry's role in HSC expansion .

Functional Outcomes :

  • Compound 40 outperforms this compound in LT-HSC expansion (3.0x vs. 2.7x in CAFC assays) and cobblestone area-forming cell (CAFC) frequency .
  • Sodium salt derivatives (e.g., Compound 40) enhance solubility without compromising activity, making them superior for therapeutic applications .

Structural Flexibility : Modifications to the lactone ring (e.g., isopropyl substitution in Compound 37) and benzene ring (e.g., methyl groups in Compound 27) are tolerated and improve efficacy, whereas aromatic ring replacements reduce activity .

Table 2: Functional Comparison in Human HSC Expansion

Metric This compound (200 nM) Compound 40 (12.5 nM)
CD34<sup>+</sup>CD49f<sup>+</sup> cell increase 15–20% >30%
LT-HSC frequency (cBMT assay) 2.7x 3.0x
Differentiation risk None observed None observed
Solubility Moderate High (sodium salt formulation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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XIE18-6
Reactant of Route 2
Reactant of Route 2
XIE18-6

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